The molecular structure of 1,3-oxazole derivatives has been extensively studied using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide information about the connectivity of atoms, functional groups present, and molecular weight of the compounds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Several papers discuss the crystal structures of 1,3-oxazole derivatives determined by X-ray diffraction analysis. [, , , , , , , , , , , , , , , ] These studies provide detailed insights into the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.
The mechanism of action of these oxazole derivatives varies depending on the specific compound and its target. For instance, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate has been shown to exhibit hypolipidemic activity by reducing serum cholesterol and triglyceride levels in Sprague-Dawley rats. This compound also demonstrated an ability to inhibit platelet aggregation, suggesting a potential for cardiovascular benefits1. Another derivative, 4-(4-Chlorophenyl)-2-(2-methyl-1H-imidazol-1-yl)-5-[3-(2-methoxyphenoxy)propyl]-1,3-oxazole, was found to induce brain-derived neurotrophic factor (BDNF) production in human neuroblastoma cells, which could have implications for neurodegenerative diseases3.
The compound ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate was identified as a promising hypolipidemic agent. It significantly reduced serum cholesterol and triglyceride levels in normal rats and showed even greater activity in hereditary hyperlipidemic rats. This suggests its potential use in the treatment of hyperlipidemia and associated conditions1.
The novel series of 5-(omega-aryloxyalkyl)oxazole derivatives, particularly one with potent activity, showed promise in increasing BDNF production. This effect was also observed in vivo, where it improved motor nerve conduction velocity and the tail-flick response in diabetic rats, indicating potential applications in neurodegenerative diseases or diabetic neuropathy3.
A study on 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione revealed significant antinociceptive effects in mice. These compounds were effective in both the hot plate test and the writhing test, suggesting their potential as pain relievers without adversely affecting motor coordination or causing myorelaxation6.
N2-hydroxymethyl and N2-aminomethyl derivatives of 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were synthesized and screened for antibacterial activity. These compounds exhibited activity against a range of Gram-positive and Gram-negative bacterial strains, indicating their potential as novel antibacterial agents7.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6